N-Acetyl-L-tryptophan ethyl ester
Overview
Description
N-Acetyl-L-tryptophan ethyl ester is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274,31 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ac-Trp-OEt, also known as N-Acetyl-L-tryptophan ethyl ester or Ethyl N-acetyl-L-tryptophanate, is primarily used as a substrate for enzymes such as Chymotrypsin , Carboxypeptidase Y , and Chymotrypsin-like Proteases . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions.
Mode of Action
The interaction of Ac-Trp-OEt with its target enzymes involves the formation of an enzyme-substrate complex, which undergoes catalytic hydrolysis . This process is facilitated by the unique structure of Ac-Trp-OEt, which allows it to fit into the active site of the enzymes, enabling the catalytic reaction .
Biochemical Pathways
The hydrolysis of Ac-Trp-OEt by Chymotrypsin and other related enzymes is part of the broader proteolytic pathway, which is essential for protein digestion and turnover . The hydrolysis process results in the breakdown of Ac-Trp-OEt into smaller components, which can then be further metabolized or utilized in various biochemical pathways .
Pharmacokinetics
The compound’s reactivity and its interactions with enzymes suggest that it may be rapidly metabolized in biological systems
Result of Action
The hydrolysis of Ac-Trp-OEt by target enzymes leads to the production of smaller molecules, which can have various effects at the molecular and cellular levels . For instance, the hydrolysis process can influence the activity of enzymes and other proteins, potentially affecting cellular functions .
Action Environment
The action of Ac-Trp-OEt can be influenced by various environmental factors. For example, the efficiency of enzymatic hydrolysis can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the stability and efficacy of Ac-Trp-OEt may be influenced by storage conditions and the presence of impurities .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-tryptophan ethyl ester plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the ingestive process in phagocytosis, probably more strongly than the digestive process . This suggests that this compound can influence the activity of certain enzymes and proteins, altering their function and the overall biochemical reaction .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit the ingestive process in phagocytosis in macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been suggested that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the ingestive process in phagocytosis, suggesting a potential mechanism of action .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, one of the essential amino acids . It is part of the kynurenine pathway, which is a major route of tryptophan metabolism
Properties
IUPAC Name |
ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQONPKSKUHHT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-80-1 | |
Record name | N-Acetyl-L-tryptophan ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2382-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-L-tryptophan ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-acetyl-L-tryptophanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-L-TRYPTOPHAN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3779MVZ8JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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